Balanced Pan-PLK PBD Inhibition: Poloxipan vs. Poloxin & Thymoquinone
Poloxipan (1239513-63-3) exhibits balanced pan-specific inhibition across PLK1, PLK2, and PLK3 polo-box domains, with IC50 values of 3.2 ± 0.3 µM, 1.7 ± 0.2 µM, and 3.0 ± 0.1 µM, respectively [1]. In contrast, the related PBD inhibitor Poloxin displays a biased profile with IC50 values of 4.8 ± 1.3 µM (Plk1), 18.7 ± 1.8 µM (Plk2), and 53.9 ± 8.5 µM (Plk3) [1]. Thymoquinone, another comparator, shows IC50 values of 1.14 ± 0.04 µM (Plk1), 1.9 ± 0.1 µM (Plk2), and 22.4 ± 0.8 µM (Plk3) [1].
| Evidence Dimension | PLK Isoform IC50 (µM) |
|---|---|
| Target Compound Data | Plk1: 3.2 ± 0.3, Plk2: 1.7 ± 0.2, Plk3: 3.0 ± 0.1 |
| Comparator Or Baseline | Poloxin: Plk1 4.8 ± 1.3, Plk2 18.7 ± 1.8, Plk3 53.9 ± 8.5; Thymoquinone: Plk1 1.14 ± 0.04, Plk2 1.9 ± 0.1, Plk3 22.4 ± 0.8 |
| Quantified Difference | Poloxipan's Plk3 IC50 is 18-fold lower than Poloxin's and 7.5-fold lower than Thymoquinone's. |
| Conditions | In vitro fluorescence polarization assay measuring PBD-ligand disruption. |
Why This Matters
The balanced pan-PLK profile enables simultaneous interrogation of all three mitotic kinases without isoform bias, critical for mechanistic studies where functional redundancy exists.
- [1] PMC. (n.d.). Table 4: Preclinical PLK Inhibitors. In: PMC4684765. Retrieved April 16, 2026. View Source
